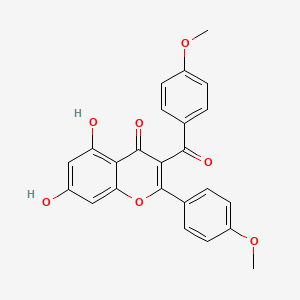

3-p-Anisoyl Acacetin

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-3-(4-methoxybenzoyl)-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O7/c1-29-16-7-3-13(4-8-16)22(27)21-23(28)20-18(26)11-15(25)12-19(20)31-24(21)14-5-9-17(30-2)10-6-14/h3-12,25-26H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTUTEQLHXVWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)C(=O)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747046 | |

| Record name | 5,7-Dihydroxy-3-(4-methoxybenzoyl)-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874519-13-8 | |

| Record name | 5,7-Dihydroxy-3-(4-methoxybenzoyl)-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Research Methodologies for Isolation and Extraction

Natural Sources and Distribution of Acacetin (B1665396) and Related Flavones in Botanical Species

Acacetin is widely distributed throughout the plant kingdom, having been identified in more than 200 plant species across 60 families. nrfhh.comresearchgate.netnrfhh.com It is particularly abundant in the Asteraceae (daisy), Lamiaceae (mint), and Fabaceae families. nrfhh.comnrfhh.com In plants, Acacetin can be found in its free aglycone form or, more commonly, as a glycoside, such as Linarin (B1675465) (Acacetin-7-O-rutinoside). nrfhh.comresearchgate.netnrfhh.com The compound is present in various parts of the plant, including the flowers, leaves, stems, and wood. core.ac.uk

Key botanical sources include plants from the genera Artemisia, Cirsium, Dendranthema, and Saussurea within the Asteraceae family, and Dracocephalum and Origanum in the Lamiaceae family. nrfhh.comresearchgate.net Specific species known to be rich in Acacetin include Robinia pseudoacacia (Black Locust), Turnera diffusa (Damiana), and various Chrysanthemum species. nrfhh.comnih.gov

Table 1: Botanical Sources of Acacetin and Related Flavones

| Family | Genus | Species | Plant Part | Related Flavones |

|---|---|---|---|---|

| Fabaceae | Robinia | Robinia pseudoacacia | Leaves, Wood | Linarin, Acaciin |

| Asteraceae | Chrysanthemum | Chrysanthemum indicum | Flowers | Acacetin-7-O-β-D-galactopyranoside |

| Asteraceae | Cirsium | Cirsium rhinoceros | - | - |

| Passifloraceae | Turnera | Turnera diffusa | - | - |

| Lamiaceae | Agastache | Agastache rugosa | - | - |

Advanced Extraction Techniques for Flavone (B191248) Compounds from Natural Matrices

The extraction of flavones like Acacetin from plant materials has evolved from conventional methods, such as maceration and Soxhlet extraction, to more advanced and efficient techniques. nih.govresearchgate.net These modern methods offer advantages like reduced solvent consumption, shorter extraction times, and higher yields, making them more environmentally friendly ("green") options. nih.govmdpi.com

Common advanced extraction techniques include:

Ultrasound-Assisted Extraction (UAE): This method uses high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer of the target compounds. nih.govajchem-a.com

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant matrix, causing cell rupture and accelerating the extraction process. It is known for its speed and efficiency. researchgate.netajchem-a.com

Supercritical Fluid Extraction (SFE): This technique often uses supercritical carbon dioxide (CO₂) as a solvent. SFE is highly selective and provides pure extracts without residual organic solvents, although it can be more costly. nrfhh.commdpi.com

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses conventional solvents at elevated temperatures and pressures. These conditions increase the solubility and diffusion rate of the analytes, leading to a rapid and efficient extraction. mdpi.comajchem-a.com

Enzyme-Assisted Extraction (EAE): This technique involves using enzymes to break down the plant cell wall, facilitating the release of intracellular compounds like flavonoids. mdpi.com

The choice of method and parameters such as solvent type (e.g., methanol, ethanol, water), temperature, and pH can be optimized to maximize the yield and purity of the extracted flavones. nih.govmdpi.com For instance, a methanol-water mixture (75:25, v/v) at 125°C has been shown to be effective for PLE of isoflavones. mdpi.com

Table 2: Comparison of Advanced Flavone Extraction Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls | Faster, lower temperature, improved yield | Potential for free radical formation |

| Microwave-Assisted Extraction (MAE) | Microwave energy heats solvent and sample | Very fast, reduced solvent use, high efficiency | Requires polar solvents, potential for thermal degradation |

| Supercritical Fluid Extraction (SFE) | Uses solvents (e.g., CO₂) above critical point | High selectivity, solvent-free product | High initial equipment cost |

Research on Isolation and Purification Strategies for Acacetin and its Derivatives

Following extraction, the crude plant extract contains a complex mixture of compounds, from which Acacetin and its derivatives must be isolated and purified. researchgate.net While specific protocols for 3-p-Anisoyl Acacetin are not detailed in the literature, the general strategies applied to Acacetin are foundational.

The primary method for isolation and purification is chromatography. nrfhh.com Various chromatographic techniques are employed sequentially to achieve high purity:

Column Chromatography (CC): Often used as an initial purification step, with silica (B1680970) gel or polyamide as the stationary phase.

High-Performance Liquid Chromatography (HPLC): A highly efficient technique used for final purification and quantification of Acacetin. nrfhh.comresearchgate.net

Thin-Layer Chromatography (TLC) and Paper Chromatography (PC): Used for monitoring the separation process and for initial qualitative analysis. nrfhh.com

The synthesis of Acacetin derivatives, such as this compound, involves chemical modification of the isolated Acacetin molecule. The synthesis of Acacetin itself was first achieved by Robinson and Venkataraman through the condensation of phloracetophenone with anisic anhydride (B1165640) and sodium anisate. core.ac.ukias.ac.in Derivatives are created by targeting the hydroxyl groups on the Acacetin structure. The creation of this compound would likely involve an acylation reaction, where the hydroxyl group at the C-3 position of the flavone backbone is esterified with p-anisoyl chloride. researchgate.net

The isolation of Acacetin derivatives from natural sources, when they occur, follows similar extraction and chromatographic purification steps. For example, acacetin-7-O-β-D-galactopyranoside was isolated from Chrysanthemum indicum flowers using an activity-guided fractionation strategy that involved solvent partitioning and chromatographic separation. koreascience.kr The final identification and structural confirmation of the isolated compounds are typically performed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nrfhh.com

Chemical Synthesis and Structural Modification Approaches for Flavone Derivatives

General Synthetic Pathways for Acacetin (B1665396) and Analogues

The synthesis of acacetin and its analogues has traditionally been accomplished through several key methodologies. A cornerstone in flavone (B191248) synthesis is the Baker-Venkataraman rearrangement . tandfonline.comfrontiersin.orgresearchgate.netias.ac.in This method typically involves the base-catalyzed rearrangement of a 2-acetylphenolic ester to form a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the flavone core. tandfonline.com Various basic catalysts like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) in pyridine (B92270) have been utilized for the rearrangement step. tandfonline.comresearchgate.net

Another prominent method is the Allan-Robinson synthesis , which involves the condensation of an o-hydroxyacetophenone with an aromatic anhydride (B1165640) and its sodium salt. core.ac.uk For instance, the synthesis of acacetin was achieved by the condensation of phloracetophenone with anisic anhydride and sodium anisate. core.ac.uk

Furthermore, the cyclodehydration of 2'-hydroxychalcones represents a widely used pathway to flavones. tandfonline.commdpi.compreprints.org These chalcone (B49325) precursors are typically synthesized via the Claisen-Schmidt condensation. tandfonline.com More recent and efficient methods have also been developed. For example, a two-component method for the synthesis of acacetin and its derivatives has been described, highlighting ongoing efforts to improve synthetic efficiency. nih.gov Additionally, semisynthetic routes starting from readily available natural flavonoids like diosmin (B1670713) have been explored to produce acacetin. acs.orgnih.gov

Several other synthetic strategies contribute to the diversity of available flavone structures, including:

Intramolecular Wittig reactions tandfonline.comorganic-chemistry.org

Suzuki-Miyaura coupling tandfonline.com

Annulation reactions tandfonline.com

Palladium-catalyzed carbonylative cyclization organic-chemistry.org

These varied synthetic approaches allow for the creation of a wide range of acacetin analogues with modifications on both the A and B rings, which is crucial for structure-activity relationship studies.

Specific Synthetic Strategies for 3-p-Anisoyl Acacetin and Related Aroyl Flavones

The synthesis of 3-aroylflavones, such as this compound, represents a specific subset of flavone synthesis that introduces an aroyl group at the C3 position of the flavone core. The Baker-Venkataraman rearrangement is a key method for synthesizing these compounds. tandfonline.comresearchgate.net In a modified approach, the reaction of a 2'-hydroxyacetophenone (B8834) with an excess of an aroyl chloride, like p-anisoyl chloride, in the presence of a base leads to the formation of 3-aroylflavones as the major product. tandfonline.comresearchgate.net p-Anisoyl chloride is a derivative of anisic acid and serves as a crucial intermediate in these syntheses. ontosight.ai

The choice of catalyst and reaction conditions is critical for directing the reaction towards the desired 3-aroylflavone. A variety of base catalysts have been successfully employed, including:

Potassium carbonate (K2CO3) in acetone (B3395972) or pyridine researchgate.net

Potassium hydroxide (KOH) in pyridine tandfonline.comresearchgate.net

DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in pyridine researchgate.net

Choline hydroxide, a green and recyclable catalyst, has been shown to be highly efficient in the sequential 'one-pot' synthesis of 3-aroylflavones. tandfonline.com

The reaction mechanism is proposed to proceed through two potential pathways: one leading to the formation of flavones and the other to 3-aroylflavones. researchgate.net When an excess of the aroyl chloride is used, the pathway yielding the 3-aroylflavone is favored. tandfonline.comresearchgate.net The structures of the synthesized 3-aroylflavones are typically confirmed using spectroscopic techniques such as 1D-NMR, 2D-NMR, and HRMS. tandfonline.com

Table 1: Catalysts Used in the Synthesis of 3-Aroylflavones via Baker-Venkataraman Rearrangement

| Catalyst | Solvent | Reference |

|---|---|---|

| Choline hydroxide | - | tandfonline.com |

| KOH/pyridine | Pyridine | tandfonline.comresearchgate.net |

| K2CO3 | Acetone/Pyridine | researchgate.net |

| DBU | Pyridine | researchgate.net |

| NaOH | 1,4-dioxane | researchgate.net |

| LiHMDS | THF | researchgate.net |

Design and Synthesis of Acacetin Prodrugs for Enhanced Research Utility

A significant limitation for the research utility of acacetin is its poor water solubility, which hinders its use in certain experimental settings. nih.govresearchgate.netnih.gov To overcome this, researchers have focused on the design and synthesis of acacetin prodrugs. nih.govresearchgate.netdntb.gov.ua A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body. nih.govresearchgate.net

A notable example is the synthesis of a highly water-soluble phosphate (B84403) sodium salt of an acacetin prodrug. nih.govresearchgate.net This was achieved through a three-step procedure starting from acacetin. nih.govresearchgate.netresearchgate.net The synthesis involved the modification of the 7-OH group of acacetin by conjugating a phosphate group. researchgate.net The resulting phosphate sodium salt demonstrated a significant increase in aqueous solubility. nih.govresearchgate.net

The synthesis scheme for this acacetin prodrug can be summarized as follows:

Step 1: Reaction of acacetin with dibenzylphosphite to form an intermediate phosphate derivative. researchgate.net

Step 2: Conversion to the phosphate ester of acacetin. researchgate.netresearchgate.net

Step 3: Formation of the final phosphate sodium salt of the acacetin prodrug. researchgate.netresearchgate.net

This prodrug was shown to be effectively converted back into the active form, acacetin, in both in vitro (rat plasma and liver microsomes) and in vivo (beagle dogs) models. nih.govresearchgate.net The development of such water-soluble prodrugs significantly enhances the research utility of acacetin by allowing for different routes of administration in preclinical studies. nih.govresearchgate.net

Rational Design of Acacetin Derivatives for Targeted Research

Rational drug design involves creating new molecules with a specific biological target in mind. This approach is increasingly being applied to natural products like acacetin to develop derivatives with enhanced or more specific activities for targeted research. mdpi.comresearchgate.net The structural framework of acacetin, with its two hydroxyl groups and one methoxy (B1213986) group, offers multiple sites for chemical modification. researchgate.net

The process of rational design often utilizes computational tools, such as molecular docking, to predict how a designed molecule will interact with a specific protein target. researchgate.netresearchgate.net This allows for the in silico screening of potential derivatives before their actual synthesis, saving time and resources.

Examples of rational design strategies for flavone derivatives include:

Scaffold Hopping: Replacing parts of the flavone scaffold with other chemical groups to explore new chemical space and potentially discover novel biological activities. rsc.org

Structural Modification for Target Specificity: Introducing functional groups that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the binding site of a target protein. For example, derivatives of flavonoids have been designed to target anti-apoptotic proteins like Bcl-xL. researchgate.net

Conjugation with Other Bioactive Molecules: Linking the acacetin scaffold to other pharmacologically active molecules to create hybrid compounds with potentially synergistic or dual activities. mdpi.comrsc.org For instance, flavonoid salicylate (B1505791) derivatives have been synthesized and evaluated for their anti-tumor properties. rsc.org

These rationally designed derivatives of acacetin and other flavones are synthesized using the various chemical methods described previously. The goal is to create a library of compounds that can be used as chemical probes to investigate specific biological pathways or as potential leads for further development. mdpi.comresearchgate.net

Investigation of Molecular and Cellular Mechanisms of Action of Acacetin and Its Derivatives

Modulation of Intracellular Signaling Pathways

There is currently no available scientific literature that specifically investigates the regulatory effects of 3-p-Anisoyl Acacetin (B1665396) on the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. Research is required to determine if 3-p-Anisoyl Acacetin can modulate key proteins in these pathways, such as p38, JNK, ERK, and the p65 subunit of NF-κB, which are critical in cellular responses to inflammatory stimuli and stress.

The influence of this compound on the Phosphoinositide 3-Kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) signaling pathway remains uninvestigated. This pathway is fundamental to cell proliferation, growth, and survival. Studies are needed to ascertain whether this compound can interact with and modulate the activity of key components like PI3K, Akt, and mTOR, which are often dysregulated in various diseases.

No specific research has been published on the inhibitory effects of this compound on the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. The STAT3 pathway is a crucial mediator of cytokine signaling and is implicated in cell growth and differentiation. Future research should explore if this compound can directly or indirectly inhibit STAT3 activation and its downstream transcriptional targets.

The modulatory effects of this compound on the Sirtuin 1 (Sirt1)/AMP-Activated Protein Kinase (AMPK)/Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) axis have not been explored in the existing scientific literature. This signaling network is vital for cellular homeostasis, stress resistance, and antioxidant defense. Investigations are warranted to determine if this compound can activate or inhibit this protective pathway.

Cellular Response Mechanisms

There is a lack of specific studies on the ability of this compound to induce apoptosis through the caspase cascade or the mitochondrial pathway. Apoptosis is a critical process for removing damaged or unwanted cells. Research into whether this compound can trigger the activation of initiator and effector caspases, or induce the release of pro-apoptotic factors from mitochondria, is necessary to understand its potential as a modulator of programmed cell death.

Data Tables

No data is available from specific research on this compound to populate data tables regarding its effects on the aforementioned signaling pathways and cellular responses.

Cell Cycle Regulation in Research Models

There is currently no specific scientific literature available detailing the effects of this compound on cell cycle regulation in research models. While studies on its parent compound, acacetin, have shown interactions with cell cycle processes, including the induction of cell cycle arrest through the modulation of proteins such as p53 and p21/WAF1, equivalent research for its 3-p-Anisoyl derivative has not been identified in published studies. nih.govmdpi.comtechscience.com Consequently, the precise impact of this compound on cell cycle checkpoints and regulatory proteins remains uncharacterized.

Table 1: Research Findings on this compound and Cell Cycle Regulation

| Research Model | Key Findings | Referenced Proteins |

|---|

Autophagy Modulation Studies in Cellular Systems

Scientific investigation into the role of this compound in the modulation of autophagy in cellular systems has not been reported in the available literature. Research on the related flavonoid, acacetin, has demonstrated an ability to induce autophagy, often involving the PI3K/Akt/mTOR signaling pathway. nih.govnih.gov However, it is unknown if the addition of the 3-p-anisoyl group alters this activity. As such, there is no data to confirm whether this compound acts as an inducer or inhibitor of autophagy or to detail its mechanism in this cellular process.

Table 2: Research Findings on this compound and Autophagy Modulation

| Cellular System | Effect on Autophagy | Mechanistic Pathway |

|---|

Direct Interactions with Specific Molecular Targets (e.g., Enzymes, Receptors)

There is a lack of published research identifying the direct molecular targets of this compound. While computational and in-vitro studies have been conducted on other flavonoids to identify their binding affinities and interactions with various enzymes and receptors, similar comprehensive analyses for this compound are not present in the current scientific landscape. Molecular docking studies on related compounds have explored interactions with targets like glucokinase, but specific data for this compound is absent. researchgate.net Therefore, its specific enzymatic or receptor interactions are yet to be determined.

Table 3: Identified Direct Molecular Targets of this compound

| Target Class | Specific Target | Nature of Interaction |

|---|

Inflammasome Activation Pathway Inhibition (NLRP3 Inflammasome)

No specific studies have been published investigating the effect of this compound on the NLRP3 inflammasome activation pathway. The parent compound, acacetin, has been shown to inhibit the activation of the NLRP3 inflammasome, thereby reducing the release of pro-inflammatory cytokines. nih.govnih.gov This inhibition is linked to the modulation of pathways such as NF-κB and MAPK. nih.gov However, whether this compound shares this inhibitory property or interacts with the NLRP3 inflammasome components remains an open area for future research.

Table 4: Research Findings on this compound and NLRP3 Inflammasome Inhibition

| Model System | Effect on NLRP3 Activation | Key Mediators Affected |

|---|

Preclinical Research on this compound Remains Undocumented in Publicly Accessible Literature

Despite a thorough search of publicly available scientific literature, detailed preclinical studies focusing on the specific biological activities of the chemical compound this compound are not available. The user-requested outline, which specifies research into its anti-inflammatory and antioxidant properties, including effects on pro-inflammatory mediators, macrophage response, reactive oxygen species (ROS) scavenging, and regulation of endogenous antioxidant systems, could not be populated with scientifically verified findings for this particular compound.

Research databases and scientific publications contain extensive information on the parent compound, Acacetin, detailing its various pharmacological effects. Acacetin is a flavonoid known to possess anti-inflammatory, antioxidant, and other biological activities. However, this compound is a distinct derivative, and the biological effects of the parent compound cannot be scientifically attributed to it without specific experimental validation.

The available search results list this compound in chemical supplier catalogs and occasionally mention it as a related compound or impurity of Acacetin. One document identifies it as a component within a plant extract, but the biological tests were performed on the extract as a whole, not on the isolated compound. Consequently, no specific data on its mechanisms of action in anti-inflammatory or antioxidant research models could be found.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article on the preclinical biological activity of this compound that adheres to the provided outline, as the primary research data does not appear to be published in the accessible literature.

Preclinical Biological Activity Studies in Research Models in Vitro and in Vivo Non Human

Antioxidant Activity Investigations

Dimerization Effects on Antioxidant Capacity of Flavonoids

The dimerization of flavonoids, a class of natural compounds, has been investigated for its potential to enhance their inherent antioxidant properties. Research comparing the monomeric flavonoid acacetin (B1665396) to its 3′,8″-dimer, isoginkgetin, provides evidence for this enhanced capacity. Through a series of antioxidant assays, including the superoxide anion (·O2−) scavenging assay, the Cu2+ reducing assay, and the 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging assay, isoginkgetin consistently demonstrated a greater antioxidant potential than acacetin.

This increased efficacy is quantified by lower IC50 values for isoginkgetin across these different testing methods. The IC50 value represents the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value is indicative of greater potency. The observed superiority of the dimer is attributed to an enhanced electron transfer (ET) potential, which is a key mechanism through which antioxidants neutralize free radicals. The 3′,8″-dimerization is thought to facilitate this enhanced ET capacity.

| Antioxidant Assay | Acacetin (Monomer) IC50 (μM) | Isoginkgetin (Dimer) IC50 (μM) |

|---|---|---|

| ·O2− scavenging assay | 15.8 ± 0.6 | 10.3 ± 0.3 |

| Cu2+ reducing assay | 22.5 ± 0.8 | 11.2 ± 0.2 |

| ABTS radical scavenging assay | 19.7 ± 0.5 | 10.1 ± 0.1 |

Anti-Proliferative and Anti-Angiogenic Research Models

Effects on Diverse Cancer Cell Lines (e.g., Hepatocellular, Lung, Gastric, Colon, Prostate, Oral Squamous Carcinoma)

Acacetin has demonstrated significant anti-proliferative effects across a range of human cancer cell lines in preclinical studies. In human hepatocellular carcinoma (HCC) cells, specifically the Hep G2 line, acacetin has been shown to inhibit proliferation by inducing apoptosis and causing cell cycle arrest at the G1 phase. nih.govmdpi.com This is achieved through the upregulation of p53 and p21/WAF1 proteins, which are crucial regulators of the cell cycle. nih.gov Furthermore, acacetin's anti-cancer activity in HCC is linked to the inhibition of STAT3 activation, a key signaling pathway in cancer cell survival and proliferation. mdpi.com

In the context of non-small cell lung cancer, acacetin has been observed to suppress the proliferation of A549 cells. This effect is also mediated by the induction of apoptosis and cell cycle arrest. The mechanism involves the JNK signaling pathway and the subsequent reduction of binding activities of NF-κB and AP-1, which are transcription factors involved in cancer cell invasion and metastasis.

Studies on human prostate cancer cells have also revealed the anti-proliferative properties of acacetin. It has been found to inhibit the invasion and migration of DU145 prostate cancer cells by inactivating the p38 MAPK signaling pathway. researchgate.net The table below summarizes the observed effects of acacetin on various cancer cell lines.

| Cancer Cell Line | Type of Cancer | Observed Effects | Key Molecular Targets/Pathways |

|---|---|---|---|

| Hep G2 | Hepatocellular Carcinoma | Inhibition of proliferation, induction of apoptosis, G1 phase cell cycle arrest. nih.gov | Upregulation of p53 and p21/WAF1, inhibition of STAT3 activation. nih.govmdpi.com |

| A549 | Non-Small Cell Lung Cancer | Inhibition of proliferation, induction of apoptosis, cell cycle arrest. | Inactivation of JNK signaling pathway, reduced NF-κB and AP-1 binding. |

| DU145 | Prostate Cancer | Inhibition of invasion and migration. researchgate.net | Inactivation of p38 MAPK signaling pathway. researchgate.net |

Angiogenesis Inhibition in Experimental Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Acacetin has been shown to be a potent inhibitor of angiogenesis in several in vitro and in vivo experimental models. nih.gov In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have demonstrated that acacetin can inhibit cell proliferation, migration, and the formation of capillary-like structures, which are all key steps in the angiogenic process. nih.gov

Furthermore, acacetin has been found to down-regulate the expression of key pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF), basic Fibroblast Growth Factor (bFGF), and Matrix Metalloproteinase-2 (MMP-2). mdpi.com The inhibition of VEGF expression by acacetin is mediated through the suppression of the AKT/HIF-1α pathway. nih.gov

In vivo studies have further corroborated these findings. In a chicken chorioallantoic membrane (CAM) assay, a widely used model to study angiogenesis, acacetin has been shown to inhibit the formation of new blood vessels. nih.gov Similarly, in a mouse Matrigel plug assay, acacetin effectively suppressed angiogenesis. nih.gov The table below provides a summary of the anti-angiogenic effects of acacetin in various experimental models.

| Experimental Model | Key Findings | Mechanism of Action |

|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of proliferation, migration, and tube formation. nih.gov | Down-regulation of VEGF, bFGF, and MMP-2. mdpi.com |

| Chicken Chorioallantoic Membrane (CAM) Assay | Inhibition of new blood vessel formation. nih.gov | Suppression of pro-angiogenic signaling. nih.gov |

| Mouse Matrigel Plug Assay | Suppression of angiogenesis in vivo. nih.gov | Inhibition of HIF-1α and VEGF expression. nih.gov |

Impact on Tumor Microenvironment in Preclinical Studies

The tumor microenvironment (TME) is a complex and dynamic network of cells, signaling molecules, and extracellular matrix that plays a crucial role in tumor progression and metastasis. Acacetin has been shown to modulate the TME in preclinical studies, primarily through its anti-angiogenic and anti-inflammatory activities.

By inhibiting angiogenesis, acacetin can disrupt the tumor's blood supply, leading to a reduction in the delivery of oxygen and nutrients essential for tumor growth. This can create a more hostile TME for cancer cells, potentially leading to increased apoptosis and reduced proliferation. The down-regulation of VEGF by acacetin is a key aspect of this effect, as VEGF is a major signaling molecule that promotes the formation of new blood vessels within the TME. nih.gov

In addition to its anti-angiogenic effects, acacetin has demonstrated anti-inflammatory properties that can also impact the TME. Chronic inflammation is a known driver of tumor progression, and by reducing the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-18, acacetin can help to create a less favorable environment for tumor growth. nih.gov Furthermore, acacetin's ability to inhibit the activation of signaling pathways like NF-κB, which are central to the inflammatory response, further contributes to its modulation of the TME. frontiersin.org

Neuroprotective Effects in Experimental Models (e.g., Neuronal Cell Death, Neuro-inflammation)

Acacetin has demonstrated significant neuroprotective effects in various preclinical models of neurological damage and disease. Its mechanisms of action primarily involve the attenuation of neuroinflammation and the reduction of oxidative stress, both of which are key contributors to neuronal cell death.

In a mouse model of spinal cord injury, treatment with acacetin was shown to improve motor function, preserve neuron integrity, and suppress the activation of glial cells, which are involved in the inflammatory response in the central nervous system. nih.gov Furthermore, acacetin administration led to a decrease in the levels of pro-inflammatory cytokines, including IL-1β, IL-18, and TNF-α, in the spinal cord tissues of these mice. nih.gov

The neuroprotective effects of acacetin are also linked to its ability to combat oxidative stress. It has been shown to reduce the levels of reactive oxygen species (ROS) and thiobarbituric acid-reactive substances (TBARS), which are markers of oxidative damage. nih.gov This antioxidant activity is mediated, at least in part, through the activation of the Nrf2/HO-1 signaling pathway, a key cellular defense mechanism against oxidative stress. nih.gov The table below summarizes the neuroprotective effects of acacetin in experimental models.

| Experimental Model | Key Neuroprotective Effects | Underlying Mechanisms |

|---|---|---|

| Mouse Model of Spinal Cord Injury | Improved motor function, preservation of neuron integrity, suppression of glial cell activation. nih.gov | Reduction of pro-inflammatory cytokines (IL-1β, IL-18, TNF-α), inhibition of oxidative stress. nih.gov |

| In Vitro Models of Neuroinflammation | Attenuation of inflammatory responses in microglia. | Activation of the Nrf2/HO-1 signaling pathway. nih.gov |

Cardioprotective Effects in Experimental Models (e.g., Cardiac Hypertrophy, Ischemia/Reperfusion Injury)

Acacetin has shown promising cardioprotective effects in preclinical models of cardiovascular diseases, including cardiac hypertrophy and ischemia/reperfusion (I/R) injury. bohrium.com Its protective mechanisms involve the suppression of oxidative stress, inflammation, and apoptosis in cardiomyocytes.

In models of cardiac I/R injury, acacetin has been demonstrated to reduce myocardial infarct size and improve cardiac function. This is associated with a decrease in oxidative stress markers and the preservation of mitochondrial function. Acacetin has also been shown to inhibit the inflammatory response that occurs following I/R injury, as evidenced by reduced levels of pro-inflammatory cytokines.

With regard to cardiac hypertrophy, a condition characterized by the thickening of the heart muscle, acacetin has been found to attenuate its development in experimental models. This effect is mediated through the regulation of signaling pathways involved in hypertrophic growth, such as the PI3K/Akt/mTOR and TGF-β1/Smad3 pathways. The table below provides an overview of the cardioprotective effects of acacetin in preclinical studies.

| Experimental Model | Key Cardioprotective Effects | Mechanisms of Action |

|---|---|---|

| Ischemia/Reperfusion Injury | Reduced myocardial infarct size, improved cardiac function. | Suppression of oxidative stress and inflammation, inhibition of cardiomyocyte apoptosis. |

| Cardiac Hypertrophy | Attenuation of hypertrophic growth. | Regulation of PI3K/Akt/mTOR and TGF-β1/Smad3 signaling pathways. |

Anti-Fibrotic Research in Hepatic Stellate Cell Models

There are currently no published in vitro or in vivo non-human studies investigating the anti-fibrotic effects of 3-p-Anisoyl Acacetin in hepatic stellate cell models. Research has not yet explored its potential to inhibit the proliferation of these cells or to reduce the expression of fibrosis-related proteins.

Immunomodulatory Research in Cell Culture Systems (e.g., T cell Activation, Kv1.3 Channels)

No scientific literature is available on the immunomodulatory properties of this compound. Its effects on T cell activation and the functionality of Kv1.3 potassium channels, which are crucial for immune response, have not been documented in any cell culture systems.

Modulation of Gut Microbiota Composition in Animal Models

The impact of this compound on the composition of gut microbiota has not been studied in any animal models. Consequently, there is no data on how this compound might alter the balance of intestinal flora.

Structure Activity Relationship Sar Studies and Structural Modifications for Research Enhancement

Influence of Substitution Patterns on Biological Activities (e.g., Anisoyl Group, Methylation, Hydroxylation)

The bioactivity of 3-p-Anisoyl Acacetin (B1665396) is a composite of the effects imparted by its core acacetin structure and the modifications it bears. Key structural features include the C2-C3 double bond, the 4-carbonyl group, hydroxyl groups at positions 5 and 7, a methoxy (B1213986) group at C4', and the defining p-anisoyl ester group at position 3.

Anisoyl Group and Acylation: The addition of an acyl group, such as the p-anisoyl moiety, to a flavonoid is a significant structural modification. Acylation generally increases the lipophilicity of the flavonoid, which can enhance its ability to permeate biological membranes. nih.govbohrium.com This modification can lead to improved bioavailability and altered biological activity. researchgate.net The process of acylation, whether with aliphatic or aromatic acids, can either increase or decrease the bioactivity of a flavonoid, depending on the specific parent compound, the nature of the acyl group, and the biological target being studied. bohrium.com For instance, acylation of certain flavonoids has been shown to improve their anti-inflammatory, antimicrobial, and antitumor activities. nih.govresearchgate.net The introduction of an aromatic acyl group like p-anisoyl can enhance binding affinities to molecular targets due to the presence of additional donating and accepting centers. researchgate.net

Methylation: Acacetin is a naturally methylated flavone (B191248), specifically 4'-O-methylated apigenin. nrfhh.com This methoxy group at the C4' position on the B-ring is a critical determinant of its biological profile. Methylation can influence metabolic stability and receptor interaction. For example, in studies on monoamine oxidase (MAO) inhibition, acacetin showed potent activity against both MAO-A and MAO-B. nih.gov The presence and position of methoxy groups, combined with hydroxyl groups, on the B-ring can significantly influence the inhibitory effects on cancer cell proliferation. tjnpr.org

Hydroxylation: The hydroxylation pattern, particularly on the A and B rings, is crucial for the biological effects of flavonoids. Acacetin possesses hydroxyl groups at C5 and C7 of the A-ring. These groups, along with the C4-carbonyl group, are known to be important for various activities, including anticancer effects. tjnpr.org The absence of a hydroxyl group at C3 is a defining feature of flavones like acacetin. mdpi.com The presence of dihydroxy groups in the B-ring of some flavonoids is essential for certain protective actions. encyclopedia.pub

A comparative study on the anticancer activity of acacetin and its glycoside derivative, linarin (B1675465) (acacetin-7-O-rutinoside), in human prostate cancer cells highlights the importance of substitution. Acacetin demonstrated significantly stronger, dose-dependent inhibition of cell growth compared to linarin, where the hydroxyl group at position 7 is blocked by a sugar moiety. oup.com This indicates that a free hydroxyl group at C7, or the aglycone form, is more favorable for this specific anticancer activity.

| Compound | Substitution at C7 | Target Cell Line | Observed Effect | Citation |

|---|---|---|---|---|

| Acacetin | -OH (hydroxyl) | LNCaP (Prostate Cancer) | Strong, dose- and time-dependent cell growth inhibition (up to 80%). | oup.com |

| Linarin | -O-Rutinoside (glycoside) | LNCaP (Prostate Cancer) | Moderate cell growth inhibition (up to 58%). | oup.com |

Stereochemical Considerations and Their Role in Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a pivotal role in biological activity by affecting how a molecule fits into and interacts with chiral biological targets like enzymes and receptors.

However, the core structure of acacetin, as a flavone, is planar and achiral. researchgate.net The introduction of the p-anisoyl group via an ester linkage at the 3-position also does not create a chiral center within the 3-p-Anisoyl Acacetin molecule. Therefore, the molecule itself is achiral, and considerations of enantiomers or diastereomers are not applicable to its direct structure-activity relationship.

While not relevant for this compound itself, it is important to note that for other flavonoid subclasses, such as flavanones and flavanols, stereochemistry is critical. These molecules possess a chiral center, typically at the C2 position of the C-ring, and the resulting enantiomers often exhibit different biological activities and metabolic fates. researchgate.netmdpi.com

Elucidation of Key Pharmacophores for Specific Bioactivities

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological target. Identifying the pharmacophore of a class of compounds is essential for designing new, more potent molecules.

The general pharmacophore for flavonoids consists of a framework of two aromatic rings and a heterocyclic ring, which provide sites for hydrogen bonding and hydrophobic interactions. nih.govencyclopedia.pub For acacetin and its derivatives, key pharmacophoric features responsible for their biological activity have been identified as hydrogen bond donors, hydrogen bond acceptors, and aromatic regions. innovareacademics.in

In the structure of this compound, these features can be mapped as follows:

Hydrogen Bond Donors: The hydroxyl groups at positions C5 and C7.

Hydrogen Bond Acceptors: The carbonyl oxygen at C4, the ether oxygens in the heterocyclic ring and the C4' methoxy group, and the carbonyl and ether oxygens of the p-anisoyl group.

Aromatic/Hydrophobic Regions: The fused A-ring, the B-ring, and the additional phenyl ring from the p-anisoyl group.

A study on ligands for the histamine (B1213489) H4 receptor developed a five-point pharmacophore model which included two hydrogen bond acceptors and three aromatic ring atoms. innovareacademics.in Acacetin was part of the dataset used to generate this model, suggesting it possesses the key features for this specific activity. innovareacademics.in The addition of the p-anisoyl group would add a third aromatic ring and two more hydrogen bond acceptors, potentially altering its fit and activity toward various targets.

Computational Approaches in SAR Elucidation (e.g., Pharmacophore Modeling, Molecular Docking)

Computational chemistry provides powerful tools for elucidating structure-activity relationships at the molecular level. Techniques like pharmacophore modeling and molecular docking allow researchers to visualize and predict how a molecule like this compound might interact with specific protein targets.

Pharmacophore Modeling: As mentioned, pharmacophore models help to define the essential 3D arrangement of chemical features required for activity. These models can then be used as templates to screen large databases for new compounds that are likely to be active. innovareacademics.in A study focusing on multitarget inhibitors for Parkinson's disease identified the donor, acceptor, and aromatic features in acacetin as essential pharmacophoric elements for its biological activity. innovareacademics.in

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method provides insights into binding affinity, key interacting amino acid residues, and the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking). Numerous docking studies have been performed on acacetin, the parent compound of this compound, to understand its mechanism of action against various diseases.

For example, docking studies have shown that acacetin binds effectively to key enzymes in metabolic pathways and signaling cascades. It has been shown to interact with the ATP-binding pocket of the p110α subunit of PI3-K, a key enzyme in cancer signaling. nih.gov Another study revealed that acacetin can directly bind to the SH-2 domain of STAT3, another important cancer target, through a combination of hydrogen bonds and a cation–π interaction. mdpi.com In the context of neurodegenerative diseases, acacetin was found to bind potently to monoamine oxidase B (MAO-B), with molecular docking revealing a strong binding energy and a critical hydrogen bond with the Cys172 residue. nih.gov Furthermore, docking analyses suggest acacetin interacts effectively with key glycolytic enzymes like hexokinase and pyruvate (B1213749) kinase, indicating its potential in diabetes management. texilajournal.com

These studies collectively demonstrate that the flavonoid backbone of acacetin can fit into diverse binding pockets, and its activity is driven by specific interactions with key amino acid residues.

| Compound | Protein Target | Predicted Binding Interactions & Key Residues | Potential Therapeutic Area | Citation |

|---|---|---|---|---|

| Acacetin | PI3-K (p110α subunit) | Binds in ATP-competitive manner. Interacts with Val828, Glu826, Asp911, Trp760, Tyr813. | Cancer | nih.gov |

| Acacetin | STAT3 (SH-2 domain) | Forms three hydrogen bonds and one cation–π interaction. | Cancer | mdpi.com |

| Acacetin | Monoamine Oxidase B (MAO-B) | Binding energy of -44.2 kcal/mol; forms hydrogen bond with Cys172. | Neurodegenerative Disease | nih.gov |

| Acacetin | Glycolytic Enzymes (Hexokinase, etc.) | Significant binding affinity via hydrogen bonding and hydrophobic interactions. | Diabetes | texilajournal.com |

| Acacetin | Sortase A (SrtA) | Forms compact conformation binding with residues Arg-139 and Lys-140. | Bacterial Infection | nrfhh.com |

Computational and Theoretical Studies in Flavonoid Research

Network Pharmacology for Target Identification and Mechanism Prediction

Network pharmacology is a powerful in-silico approach that integrates polypharmacology, molecular networking, and bioinformatics to predict the potential targets and mechanisms of action of a compound within a complex biological system. neist.res.innih.gov This method is particularly suited for natural products like flavonoids, which often interact with multiple targets to exert their therapeutic effects. neist.res.in

In the study of acacetin (B1665396), network pharmacology has been employed to elucidate its mechanisms against various complex diseases. For instance, in sepsis research, network pharmacology analysis identified 99 potential targets for acacetin, which, when cross-referenced with sepsis-related targets, resulted in 49 common targets. researchgate.net A subsequent protein-protein interaction (PPI) network analysis highlighted Epidermal Growth Factor Receptor (EGFR), Prostaglandin-Endoperoxide Synthase 2 (PTGS2, also known as COX-2), Proto-Oncogene Tyrosine-Protein Kinase Src (SRC), and Estrogen Receptor 1 (ESR1) as the top four hub targets. mdpi.com Similarly, in studies on gastric cancer, network pharmacology combined with RNA sequencing was used to predict the targets of acacetin, successfully identifying EGFR as a direct binding protein. frontiersin.org Other analyses have predicted that acacetin may regulate critical signaling pathways such as PI3K-Akt, Jak-STAT, and MAPK to treat conditions like liver fibrosis. mdpi.com

These studies demonstrate how network pharmacology can systematically map the complex interactions of a flavonoid like acacetin, providing a holistic view of its pharmacological basis and guiding further experimental validation.

Table 1: Predicted Key Protein Targets for Acacetin via Network Pharmacology

| Predicted Target | Associated Disease/Condition | Reference |

|---|---|---|

| EGFR | Sepsis, Gastric Cancer | mdpi.comfrontiersin.org |

| PTGS2 (COX-2) | Sepsis | mdpi.com |

| SRC | Sepsis | mdpi.com |

| ESR1 | Sepsis | mdpi.com |

| PIK3CA | COVID-19 | researchgate.net |

| MAPK1, MAPK3, MAPK8 | COVID-19 | researchgate.net |

| STAT3 | COVID-19 | researchgate.net |

| TNF | COVID-19 | researchgate.net |

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. nih.govnih.gov This method is crucial for understanding the structural basis of ligand-target interactions and for screening potential drug candidates. researchgate.net

Molecular docking simulations have been extensively used to study acacetin and its derivatives. In one study, docking simulations revealed that acacetin has a strong binding affinity for both Monoamine Oxidase-A (MAO-A) and Monoamine Oxidase-B (MAO-B), with a calculated binding energy of -27.0 kcal/mol for MAO-A and a more favorable -44.2 kcal/mol for MAO-B. nih.govnrfhh.com The simulation identified that the Cys172 residue in MAO-B is important for hydrogen bonding with acacetin. nih.gov In another study investigating potential inhibitors for Xanthine Oxidase (XO), acacetin was identified as a promising candidate from a library of 78 compounds, showing a strong inhibitory potential in docking evaluations. jrespharm.com

Docking studies have also validated targets predicted by network pharmacology. For example, the interaction between acacetin and EGFR, a key target identified in cancer studies, was confirmed through molecular docking, which showed a strong binding affinity. frontiersin.org Similarly, docking was used to verify the binding of acacetin to top targets predicted in sepsis, confirming its interaction with the active sites of EGFR, PTGS2, SRC, and ESR1. mdpi.com These simulations provide critical atomic-level details, such as specific hydrogen bonds and hydrophobic interactions, that govern the binding and subsequent biological activity.

Table 2: Examples of Molecular Docking Studies on Acacetin and Its Derivatives

| Compound | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Acacetin | MAO-A | -27.0 | Not specified | nih.gov |

| Acacetin | MAO-B | -44.2 | Cys172 | nih.gov |

| Acacetin | EGFR | Not specified | Not specified | frontiersin.org |

| Acacetin | AgrA of E. faecalis | -9.66 | Glu163 | rasayanjournal.co.in |

| Acacetin 7-O-(6-O-malonylglucoside) | MAO-B | -23.1 | Ile477 | nih.gov |

Quantum Chemical Calculations in Mechanistic Elucidation

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. rsc.orgmdpi.com These methods provide fundamental insights into reaction mechanisms, molecular stability, and spectroscopic properties, which are often difficult to obtain through experimental means alone. rsc.org

For flavonoids, quantum chemical calculations are frequently used to explain their antioxidant activity by calculating properties like bond dissociation energies and ionization potentials. acs.org In the case of acacetin, DFT calculations have been performed to analyze its structural and vibrational properties. researchgate.net In one such study, researchers performed a conformational search and optimized the geometry of acacetin using the B3LYP method with cc-pVDZ and cc-pVTZ basis sets. researchgate.net The vibrational frequencies calculated from these optimized structures showed good agreement with experimental FT-IR and FT-Raman spectra, validating the computational model. researchgate.net Such studies provide a detailed understanding of the molecule's conformational preferences and the energetic landscape, which are crucial for its interaction with biological targets. researchgate.net

Quantum mechanics-based descriptors can also be used to predict properties like lipophilicity (logP), which is vital for a drug's pharmacokinetic profile. mdpi.com The use of these calculations helps to elucidate structure-property relationships at a fundamental electronic level. mdpi.com

Table 3: Theoretical Study of Acacetin Conformers using DFT

| Method | Basis Set | Focus of Study | Key Finding | Reference |

|---|---|---|---|---|

| DFT | B3LYP/cc-pVDZ | Conformational search | Identified the most stable conformer among twelve possibilities. | researchgate.net |

| DFT | B3LYP/cc-pVTZ | Vibrational frequency calculation | Calculated frequencies showed good agreement with experimental IR and Raman spectra. | researchgate.net |

Predictive Modeling for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. semanticscholar.org These models are invaluable for predicting the activity of novel compounds, prioritizing candidates for synthesis and testing, and understanding the structural features essential for bioactivity. researchgate.netbiorxiv.org

QSAR models are frequently developed for flavonoids due to their diverse biological activities and shared structural scaffold. researchgate.netresearchgate.net For example, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were conducted on a set of 53 natural flavonoids, including acacetin, as acetylcholinesterase (AChE) inhibitors. globalresearchonline.net The resulting models showed strong predictive power, with the CoMFA model yielding a cross-validated q² of 0.810 and a non-cross-validated r² of 0.961. globalresearchonline.net The contour maps generated from these models highlighted the importance of steric and electrostatic fields at different positions on the flavonoid scaffold, providing a guide for designing new derivatives with enhanced AChE inhibitory activity. globalresearchonline.net

More advanced machine learning algorithms, such as random forests and support vector machines, are now commonly used to build robust QSAR models from large datasets, further enhancing the ability to predict the biological properties of unstudied compounds. nih.govnih.govpreprints.org

Table 4: 3D-QSAR Model Statistics for Flavonoids as AChE Inhibitors

| QSAR Method | q² (Cross-validated) | r² (Non-cross-validated) | Field Contribution | Reference |

|---|---|---|---|---|

| CoMFA | 0.810 | 0.961 | Steric (63.2%), Electrostatic (36.8%) | globalresearchonline.net |

| CoMSIA | 0.792 | 0.957 | Steric, Electrostatic, Hydrophobic, H-bond Donor & Acceptor | globalresearchonline.net |

Future Research Directions and Translational Perspectives Excluding Clinical Translation

Exploration of Novel Synthetic Pathways for 3-p-Anisoyl Acacetin (B1665396) and its Analogs

The synthesis of 3-p-Anisoyl Acacetin and its analogs is a key area for future research, aiming to improve efficiency, yield, and the diversity of related compounds for extensive preclinical evaluation. Current synthetic approaches often involve multi-step procedures. For instance, the synthesis of a water-soluble acacetin prodrug has been achieved through a three-step process, highlighting the potential for chemical modification to enhance physicochemical properties. nih.gov Similarly, the synthesis of other flavonoid derivatives often starts from common precursors, like 2'-hydroxy-4',6'-dimethoxyacetophenone, which is treated with various benzaldehydes to form chalcones that are then cyclized. nih.gov

Future research could focus on developing more convergent and efficient synthetic strategies. This might include exploring enzymatic or chemoenzymatic methods to achieve regioselective acylation, thereby reducing the need for extensive protecting group chemistry. The synthesis of related flavonoid analogs has been accomplished by treating a brominated flavonoid intermediate with different amines in the presence of a palladium catalyst, a method that could be adapted for creating a library of this compound analogs with varied substituents. nih.gov The development of such analogs is crucial for structure-activity relationship (SAR) studies. iiarjournals.orgd-nb.info

| Synthetic Approach | Description | Potential Advantages |

| Chemoenzymatic Synthesis | Utilizes enzymes for specific steps, such as regioselective acylation. | Higher selectivity, milder reaction conditions, reduced byproducts. |

| Convergent Synthesis | Involves the synthesis of key fragments that are later combined. | Increased overall efficiency for complex molecules. |

| Combinatorial Chemistry | Parallel synthesis of a large library of analogs. | Rapid generation of diverse compounds for screening. |

| Flow Chemistry | Continuous synthesis in a reactor system. | Improved control over reaction parameters, scalability, and safety. |

Advanced Mechanistic Investigations Using Multi-Omics Approaches in Preclinical Models

To fully understand the biological effects of this compound at a molecular level, advanced mechanistic investigations employing multi-omics approaches are essential. These technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive, system-wide view of the cellular response to this compound in preclinical models. nih.gov The integration of these omics data can help identify novel molecular targets and pathways modulated by this compound. nih.gov

For example, multi-omics studies on other flavonoids have successfully elucidated their roles in complex biological processes like pigmentation and stress tolerance in plants. researchgate.net These studies have identified key genes, proteins, and metabolites involved in flavonoid biosynthesis and regulation. oup.comfrontiersin.orgmdpi.comoup.com Similar approaches can be applied to preclinical models treated with this compound to map its mechanism of action. This could involve treating cancer cell lines or animal models with the compound and subsequently analyzing the changes in the transcriptome, proteome, and metabolome. nih.gov This would provide a detailed understanding of its effects on various cellular processes, such as cell proliferation, apoptosis, and signal transduction pathways. nih.gov

| Omics Technology | Information Gained | Application in this compound Research |

| Transcriptomics (RNA-Seq) | Changes in gene expression profiles. | Identifying genes and pathways modulated by the compound. |

| Proteomics | Alterations in protein expression and post-translational modifications. | Revealing protein targets and signaling networks affected. |

| Metabolomics | Fluctuations in endogenous small-molecule metabolites. | Understanding the impact on cellular metabolism. |

| Integrative Multi-Omics | A holistic view of the biological system's response. | Uncovering complex interactions and novel mechanisms of action. mdpi.com |

Development of this compound as a Research Probe or Tool Compound

Given its specific chemical structure, this compound holds potential for development as a research probe or tool compound. Tool compounds are valuable for studying biological processes and validating potential drug targets. drugs.ie By attaching a "clickable" chemical handle or a fluorescent tag to the this compound molecule, researchers can create probes for use in chemoproteomic studies to identify its direct binding partners within the cell. rsc.orgresearchgate.net

This approach has been successfully used with other flavonoids to identify their protein targets. rsc.org For example, affinity- and activity-based probes synthesized from xanthohumol, a prenylflavonoid, have been used to profile protein interactions in Escherichia coli. rsc.org Such probes would enable the specific and covalent labeling of target proteins, which can then be identified using mass spectrometry. This would provide direct evidence of the molecular targets of this compound and offer invaluable insights into its mechanism of action. Furthermore, fluorescently labeled this compound could be used in cellular imaging studies to visualize its subcellular localization and track its movement within living cells. acs.org

Comparative Studies with Other Flavonoid Derivatives to Inform Design

Systematic comparative studies of this compound with other structurally related flavonoid derivatives are crucial to inform the rational design of new analogs with improved properties. Such studies help in establishing structure-activity relationships (SAR), which are fundamental for medicinal chemistry and drug discovery. d-nb.infomdpi.com By comparing the biological activities of a series of flavonoids, researchers can deduce which structural features are essential for a particular effect. iiarjournals.orgnih.govworldscientific.com

For instance, studies have shown that the number and position of hydroxyl groups on the flavonoid scaffold can significantly influence their biological activities. iiarjournals.org The acylation of flavonoids, as seen in this compound, is another structural modification that can dramatically alter their properties, often increasing lipophilicity and cellular uptake. mdpi.comnih.gov A comparative analysis of this compound with its parent compound, acacetin, and other acylated flavonoids would provide valuable data on how the p-anisoyl group at the 3-position influences its biological profile. mdpi.comresearchgate.net These studies could involve comparing their effects on various cell lines or their ability to inhibit specific enzymes. nih.gov

| Flavonoid Derivative | Key Structural Feature | Potential Impact on Activity |

| Acacetin | Parent compound with hydroxyl group at C3. | Baseline for comparison. |

| This compound | p-Anisoyl group at C3. | Altered lipophilicity and target interactions. |

| Other Acylated Acacetin Analogs | Different acyl groups at C3. | Modulation of steric and electronic properties. |

| Other Flavone (B191248) Derivatives | Variations in the core flavonoid structure. | Understanding the importance of the flavone backbone. |

Opportunities in Advanced Delivery Systems for Experimental Research Applications

The physicochemical properties of flavonoids, including this compound, such as poor water solubility, can limit their utility in experimental research. neliti.comsciencescholar.usmdpi.com Advanced delivery systems offer a promising avenue to overcome these limitations in preclinical settings. mdpi.com Nano-drug delivery systems, such as liposomes, micelles, and polymeric nanoparticles, can encapsulate flavonoids, thereby enhancing their solubility, stability, and cellular uptake. neliti.comsciencescholar.usmdpi.comnih.gov

For experimental research applications, formulating this compound in a nanocarrier could ensure more consistent and reproducible results in cell-based assays and animal studies. For example, a water-soluble prodrug of acacetin was synthesized to improve its aqueous solubility for intravenous administration in preclinical studies. nih.gov Similarly, encapsulating this compound in nanoparticles could facilitate its delivery to specific cellular compartments or tissues in animal models, allowing for more targeted investigations of its biological effects. These advanced delivery systems can be tailored to control the release of the compound, which is particularly useful for long-term studies. nih.gov

| Delivery System | Description | Benefit for Experimental Research |

| Liposomes | Vesicles composed of a lipid bilayer. | Can encapsulate both hydrophilic and hydrophobic compounds. nih.gov |

| Polymeric Nanoparticles | Solid particles made from polymers. | Offers controlled release and surface functionalization for targeting. mdpi.com |

| Micelles | Self-assembling colloidal particles with a hydrophobic core and hydrophilic shell. | Ideal for solubilizing poorly water-soluble compounds. sciencescholar.us |

| Solid Lipid Nanoparticles | Lipid-based nanoparticles that are solid at room temperature. | Combines advantages of polymeric nanoparticles and liposomes. mdpi.com |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 3--Anisoyl Acacetin?

- Methodological Answer : Synthesis typically involves esterification of acacetin with -anisoyl chloride under controlled conditions. Characterization requires high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural modifications, such as the anisoyl group substitution. Mass spectrometry (MS) further validates molecular weight. For reproducibility, document reaction parameters (e.g., solvent, temperature, catalyst) and compare spectral data with literature .

Q. Which in vitro models are appropriate for initial cytotoxicity screening of 3--Anisoyl Acacetin?

- Methodological Answer : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess viability. Combine with Annexin V/propidium iodide staining to differentiate apoptosis and necrosis . Primary cells, such as bone marrow-derived macrophages (BMDMs), can evaluate immunotoxicity. Include positive controls (e.g., cisplatin for apoptosis) and validate results across multiple cell types to rule out lineage-specific effects .

Q. How can researchers optimize solubility and stability for in vitro studies?

- Methodological Answer : Test solvents like DMSO (≤0.1% final concentration) or cyclodextrin-based carriers. Assess stability via UV-Vis spectroscopy under physiological pH (7.4) and temperature (37°C). For long-term storage, lyophilize the compound and validate activity after reconstitution using dose-response assays .

Advanced Research Questions

Q. What experimental strategies can elucidate the impact of the anisoyl group on 3--Anisoyl Acacetin’s bioactivity compared to acacetin?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by comparing parent and derivative compounds in parallel assays. For example:

- Anti-inflammatory activity : Measure inhibition of NLRP3 inflammasome activation in BMDMs stimulated with ATP or nigericin, quantifying IL-1β via ELISA .

- Signaling pathways : Use Western blotting to compare NF-κB and MAPK pathway modulation (e.g., phosphorylated p65, IκBα degradation) .

- Pharmacokinetics : Perform LC-MS/MS to assess bioavailability and metabolism in rodent models .

Q. How can contradictory data on 3--Anisoyl Acacetin’s anti-inflammatory effects be resolved?

- Methodological Answer : Systematically evaluate variables:

- Model specificity : Test across cell types (e.g., macrophages vs. endothelial cells) and stimuli (LPS vs. monosodium urate) .

- Dose dependency : Use a broad concentration range (0.1–100 µM) to identify biphasic effects.

- Statistical rigor : Apply one-way ANOVA with post-hoc tests (e.g., Tukey’s) and report effect sizes. Replicate findings in independent labs to confirm reproducibility .

Q. What in vivo models are suitable for studying 3--Anisoyl Acacetin’s osteoprotective effects?

- Methodological Answer : Use ovariectomized (OVX) mice to mimic postmenopausal osteoporosis. Key endpoints:

- Micro-CT analysis : Quantify trabecular bone mass and connectivity density.

- Histomorphometry : Stain for osteoclasts (TRAP) and H-type vessels (CD31/Emcn).

- Mechanistic validation : Knock down NLRC3 or Akt via CRISPR/Cas9 in myeloid cells to confirm pathway dependency .

Q. How can researchers design experiments to investigate 3--Anisoyl Acacetin’s dual role in inhibiting pathogens and host inflammation?

- Methodological Answer : Use a co-culture system of Streptococcus pneumoniae and lung epithelial cells. Assess:

- Bacterial virulence : Quantify pneumolysin (PLY) activity via hemolysis assays.

- Host response : Measure NF-κB activation (luciferase reporter) and cytokine release (IL-6, TNF-α).

- Molecular docking : Predict binding affinity of 3--Anisoyl Acacetin to PLY or NLRC3 using AutoDock Vina .

Methodological Considerations

- Data Analysis : For dose-response curves, use GraphPad Prism to calculate IC₅₀ values and Hill slopes. Normalize to vehicle controls .

- Error Mitigation : Address systematic errors (e.g., plate reader calibration) and random errors (triplicate technical replicates) .

- Ethical Reporting : Adhere to ARRIVE guidelines for animal studies and disclose conflicts of interest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.